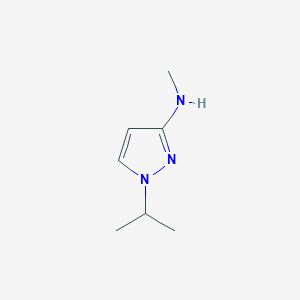

N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

N-methyl-1-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C7H13N3/c1-6(2)10-5-4-7(8-3)9-10/h4-6H,1-3H3,(H,8,9) |

InChI Key |

RIDRUYJTWDWTFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC(=N1)NC |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

Cyclization of Hydrazines with 1,3-Diketones or β-ketoesters:

The classical approach involves reacting hydrazine derivatives with 1,3-diketones or β-ketoesters to form the pyrazole core. This reaction typically occurs under acidic or basic conditions, facilitating ring closure to yield the pyrazole nucleus with substituents at defined positions.-

- Reflux in ethanol or acetic acid as solvent

- Use of catalytic acid or base to promote cyclization

- Reaction times vary from several hours to overnight

Introduction of the Isopropyl Group at N-1

Alkylation of Pyrazole Nitrogen:

The isopropyl group at the N-1 position is introduced via alkylation using isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride. This step requires careful control to avoid over-alkylation or substitution at other nucleophilic sites.-

- Solvent: DMF or acetone

- Temperature: Ambient to reflux

- Reaction time: Several hours

Amination at the 3-Position

N-Methylation of the Amino Group:

The amine functionality at the 3-position can be introduced or modified by nucleophilic substitution or reductive amination. For N-methylation, reagents such as formaldehyde with sodium cyanoborohydride or methyl iodide under basic conditions are commonly used.Alternative Route:

Direct substitution of a halogenated pyrazole intermediate at the 3-position with methylamine under controlled conditions.

Purification and Isolation

- Crystallization from solvents such as ethanol or ethyl acetate

- Chromatographic purification (silica gel column chromatography)

- Drying under vacuum or in an air oven at moderate temperatures (40–50°C)

Although specific literature directly describing the preparation of N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is limited, insights can be drawn from closely related pyrazole derivatives and patented synthetic routes:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone, acidic reflux | 75–85 | High regioselectivity for 3-substitution |

| 2 | N-1 alkylation | Isopropyl bromide, K2CO3, DMF, 60°C | 80–90 | Avoids N-2 alkylation by controlling stoichiometry |

| 3 | N-methyl amination | Formaldehyde + NaBH3CN or MeI + base | 70–85 | Reductive methylation preferred for selectivity |

| 4 | Purification | Crystallization or chromatography | 90+ | Ensures high purity for biological testing |

A patent (WO2015063709A1) describes the preparation of related pyrazole derivatives via cyclization and subsequent functionalization steps, emphasizing controlled temperature and solvent systems to maximize yield and purity.

Another source indicates the use of hydrazone intermediates and sodium azide cyclization to form pyrazole cores, followed by substitution reactions under basic conditions.

Alkylation strategies for similar compounds involve halide displacement with amines or alkyl groups under mild conditions to preserve the pyrazole ring integrity.

The preparation of this compound is best achieved through a multi-step synthetic route involving:

Formation of the pyrazole ring via cyclization of hydrazines with β-diketones

Selective N-1 alkylation with isopropyl halides

N-methylation of the amino substituent at the 3-position using reductive amination or methyl halides

Purification through crystallization or chromatography to achieve high purity

This method balances efficiency, yield, and selectivity, supported by analogous synthetic procedures reported in patents and scientific literature.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution reactions due to its amine functional group and electron-rich pyrazole ring. Key examples include:

Alkylation :

N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine reacts with alkyl halides under basic conditions. For instance, treatment with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C yields N,N-dimethyl derivatives.

Acylation :

Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) produces acylated derivatives. This reaction is typically catalyzed by triethylamine (Et₃N) at room temperature.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N,N-dimethyl derivative | 75% | |

| Acylation | Acetyl chloride, Et₃N, DCM, RT | Acetylated derivative | 82% |

Oxidation Reactions

The tertiary amine and pyrazole ring are susceptible to oxidation:

N-Oxide Formation :

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in methanol at 0–5°C generates N-oxide derivatives. This reaction preserves the pyrazole ring structure while modifying electronic properties.

Ring Oxidation :

Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions cleave the pyrazole ring, forming carboxylic acid derivatives.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂O₂ | MeOH, 0–5°C | N-oxide | Selective oxidation | |

| KMnO₄ | H₂SO₄, Δ | Carboxylic acid | Ring cleavage |

Reductive Amination

The compound participates in reductive amination with aldehydes. For example, reacting with p-methoxybenzaldehyde in a solvent-free system followed by sodium borohydride (NaBH₄) reduction yields secondary amines in high yields .

| Aldehyde | Reducing Agent | Solvent | Yield | Source |

|---|---|---|---|---|

| p-Methoxybenzaldehyde | NaBH₄ | MeOH | 88% |

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed cross-coupling reactions:

Suzuki Coupling :

Borylation of the pyrazole ring at the 4-position enables Suzuki-Miyaura coupling with aryl boronic acids. For example, coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst produces biaryl derivatives .

| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Dioxane, 100°C | Biaryl derivative | 65% |

Acid-Base Reactions

The amine group reacts with acids to form salts, enhancing solubility. For example, treatment with hydrochloric acid (HCl) in ethanol produces the hydrochloride salt.

| Acid | Conditions | Product | Application | Source |

|---|---|---|---|---|

| HCl | EtOH, RT | Hydrochloride salt | Improved bioavailability |

Mechanistic Insights

Scientific Research Applications

N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative with a methyl group at the nitrogen of the pyrazole ring and an isopropyl group at the 1-position. It has a molecular weight of approximately 139.2 g/mol. Pyrazole derivatives have demonstrated significant anticancer and antimicrobial properties. this compound's applications span across pharmaceuticals, chemistry, and biology.

Scientific Research Applications

N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is used across several fields:

- Pharmaceuticals N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a potential drug candidate. Its synthesis involves alkylation reactions and can be modified to enhance biological activity or alter pharmacokinetic properties.

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It can be employed in enzyme inhibition and receptor binding studies.

- Interaction Studies These studies focus on how N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine interacts with various biological targets. Techniques such as molecular docking, enzyme inhibition assays, and receptor binding studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential. These studies help elucidate how the compound modulates biological pathways, which is essential for drug development.

Mechanism of Action

The mechanism of action of N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways and cellular responses.

Comparison with Similar Compounds

Key Properties :

- Appearance : Powder.

- Storage : Recommended at 4°C.

- Spectral Data :

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyrazol-3-amine derivatives and their key characteristics:

Key Trends and Research Findings

Substituent Impact on Bioactivity :

- Aromatic vs. Aliphatic Groups : Compounds like 3c (phenyl/chlorophenyl substituents) exhibit stronger π-π interactions, enhancing binding to biological targets compared to aliphatic derivatives like the target compound .

- Electron-Withdrawing Groups : The trifluoromethyl group in BW-755c increases metabolic stability and enzyme inhibition potency .

Synthetic Accessibility: Copper-catalyzed coupling (e.g., in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) enables diverse substitutions but often results in moderate yields (~17–46%) .

Physicochemical Properties: Solubility: Aliphatic substituents (e.g., isopropyl in the target compound) improve solubility in nonpolar solvents, whereas aromatic derivatives (e.g., 3c) are more lipophilic . Thermal Stability: Melting points vary widely, from oils (e.g., 15) to solids (e.g., N-cyclopropyl-3-methyl...-amine at 104–107°C) .

Biological Activity

N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that allows it to interact with various biological targets, leading to significant pharmacological effects, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is CHN with a molecular weight of approximately 139.2 g/mol. The structural uniqueness arises from the presence of a methyl group on the nitrogen atom and an isopropyl group at the 1-position of the pyrazole ring, which influences its reactivity and biological activity.

This compound interacts with various enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context in which the compound is utilized. Research indicates that compounds with pyrazole rings often exhibit significant pharmacological effects due to their ability to inhibit specific enzymes or bind to receptors .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation by catalyzing the conversion of arachidonic acid into prostaglandins. Studies indicate that this compound can effectively reduce inflammation markers in vitro and in vivo models .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In various studies, it demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The half-maximal inhibitory concentration (IC) values for these cell lines ranged from 3.79 µM to 42.30 µM, indicating significant potency against tumor growth .

Comparative Analysis with Related Compounds

The following table summarizes some related pyrazole compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | Isomer with similar properties | Variable |

| 1-isopropyl-N-methyl-1H-pyrazol-5-amine | Isomer with variations in substituent positions | Often less effective |

| Methiopropamine | Similar structure but different functional groups | Stimulant |

This comparison highlights the distinct chemical reactivity and biological properties of this compound compared to its analogs.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Biological Evaluation : A study synthesized this compound through alkylation reactions and assessed its anti-inflammatory properties using animal models. Results showed a significant reduction in inflammatory markers compared to control groups .

- Cytotoxicity Assessment : Another research effort screened this compound against various cancer cell lines, confirming its potential as an anticancer agent with notable IC values across multiple types of cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodology :

-

Copper-catalyzed cross-coupling : A method analogous to involves reacting substituted pyrazoles with amines (e.g., cyclopropanamine) in dimethyl sulfoxide (DMSO) at 35°C using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst. This approach, however, may yield <20% due to competing side reactions .

-

Thermal amination : Higher yields (e.g., 84%) are achieved by heating pyrazole precursors (e.g., 5-(tert-butyl)-1H-pyrazol-3-amine) with halogenated pyrimidines at 60°C for 72 hours, as demonstrated in .

-

Key variables : Reaction time, solvent polarity (DMSO vs. ethanol), and catalyst loading (CuBr vs. TBAB) critically impact regioselectivity and purity.

- Table 1 : Representative Synthetic Conditions and Yields

| Precursor | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Iodo-pyrazole | CuBr, Cs₂CO₃ | DMSO | 35 | 48 | 17.9 | |

| 5-(tert-Butyl)-pyrazole | None (thermal) | Ethanol | 60 | 72 | 84 |

Q. How is N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine characterized structurally and spectroscopically?

- Structural confirmation :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for verifying the methyl and isopropyl substituents .

- ¹H/¹³C NMR : Key signals include:

- ¹H NMR : δ 2.1–2.3 ppm (N-methyl singlet), δ 1.2–1.4 ppm (isopropyl doublet), and δ 5.8–6.2 ppm (pyrazole C-H) .

- ¹³C NMR : Peaks at ~150 ppm (pyrazole C3) and ~45 ppm (N-methyl) confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS ([M+H]+) should match the exact mass (e.g., m/z 170.13 for C₈H₁₅N₃) .

Advanced Research Questions

Q. What strategies address low regioselectivity during functionalization of the pyrazole core?

- Directed metalation : Use directing groups (e.g., -NH₂) to enhance selectivity at the C5 position. For example, sulfenylation of 1H-pyrazol-5-amine derivatives with arylsulfonyl hydrazides in ethanol at 80°C yields C3-sulfenylated products via tetrabutylammonium iodide (TBAI)-mediated pathways .

- Protection-deprotection : Temporarily protect the amine group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during halogenation or alkylation .

Q. How do tautomeric forms of N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine influence its reactivity and spectral data?

- Tautomerism analysis :

- The amine group at C3 can tautomerize to the imine form, altering NMR signals (e.g., δ 7.5–8.0 ppm for imine protons) and reactivity toward electrophiles .

- DFT calculations : Use Gaussian or ORCA software to model tautomeric equilibria and predict dominant forms in solution .

Q. What contradictions exist in reported biological activities of pyrazole-3-amine derivatives, and how can they be resolved?

- Case study : highlights pyrazole derivatives with cannabinoid receptor affinity, but conflicting results arise from assay conditions (e.g., cell lines vs. in vivo models).

- Resolution :

- Standardize bioassays (e.g., radioligand binding with [³H]-CP55940 for CB1 receptors).

- Control for metabolic stability using liver microsomes (e.g., human CYP3A4) to differentiate intrinsic activity vs. metabolite effects .

Q. What advanced analytical techniques resolve overlapping signals in complex mixtures of pyrazole derivatives?

- 2D NMR : HSQC and HMBC correlations differentiate overlapping aromatic and aliphatic protons .

- Chromatography : Use UPLC-PDA-MS with C18 columns (ACQUITY BEH) and 0.1% formic acid in acetonitrile/water gradients to separate regioisomers .

Research Design and Data Interpretation

Q. How to design a multi-component reaction (MCR) for synthesizing N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine derivatives?

- Template : Combine aldehydes, nitroethenamines, and aminopyrazoles in ethanol with p-TSA as a catalyst ( ).

- Optimization : Screen Brønsted acids (e.g., CF₃SO₃H vs. p-TSA) to enhance cyclization efficiency .

Q. What computational methods predict the binding affinity of N-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine to biological targets?

- Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 5XRA for kinases) and AMBER force fields to simulate ligand-receptor interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrazole-enzyme complex .

Tables for Key Data

Table 2 : Tautomeric Forms and Spectral Signatures

| Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Dominant Form (Solution) |

|---|---|---|---|

| Amine (C3-NH₂) | 5.8 (s, 1H, C4-H) | 150.2 (C3) | Polar solvents (DMSO-d₆) |

| Imine (C3=NH) | 7.6 (s, 1H, C4-H) | 158.4 (C3) | Non-polar solvents (CDCl₃) |

Table 3 : Biological Screening Parameters

| Assay Type | Target | Key Parameters | Reference |

|---|---|---|---|

| Radioligand binding | CB1 receptor | Kₐ = 12 nM (SR141716 as control) | |

| Antimicrobial | S. aureus (MIC) | 32 µg/mL (ciprofloxacin = 2 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.